

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxypyridine

Cat. No.: B1460468

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2,3-Difluoro-4-methoxypyridine, identified by the CAS Number 1227578-88-2, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core adorned with two vicinal fluorine atoms and a methoxy group, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.

The strategic placement of these functional groups makes it a valuable intermediate for constructing complex, biologically active molecules. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The addition of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, increasing binding affinity to target proteins, and improving bioavailability.[2] The methoxy group provides a key handle for further synthetic manipulation and can modulate solubility and electronic properties.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, applications, and safe handling of this important chemical intermediate.

Part 1: Physicochemical and Structural Characteristics

The distinct arrangement of substituents on the pyridine ring governs the compound's reactivity and physical properties. The electron-withdrawing nature of the two fluorine atoms decreases

the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This electronic modulation is a critical feature leveraged in drug design.

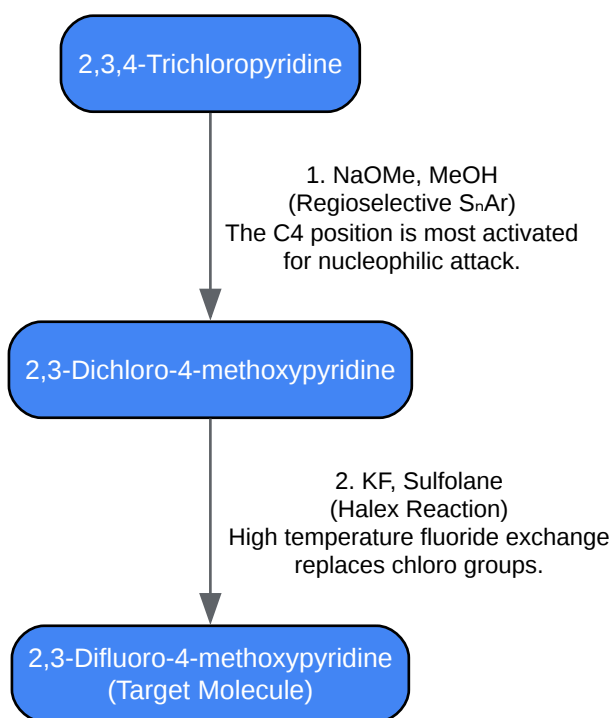
Table 1: Core Properties of **2,3-Difluoro-4-methoxypyridine**

Property	Value	Source(s)
CAS Number	1227578-88-2	[1]
Molecular Formula	C ₆ H ₅ F ₂ NO	[1]
Molecular Weight	145.11 g/mol	[1]
IUPAC Name	2,3-difluoro-4-methoxypyridine	[1]
Appearance	Typically a liquid or low-melting solid	Inferred from analogs[4][5]
Purity	Commercially available up to ≥98%	[1]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like **2,3-Difluoro-4-methoxypyridine** requires a carefully planned synthetic strategy. While a specific, peer-reviewed synthesis for this exact molecule is not readily available in the provided search results, a logical and efficient pathway can be constructed based on established heterocyclic chemistry principles, such as nucleophilic aromatic substitution (S_NAr) and fluorination reactions.

A plausible and common approach involves the sequential displacement of halides from a suitable polychloropyridine precursor. The regioselectivity of these substitutions is dictated by the electronic activation provided by the ring nitrogen and existing substituents.



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Caption: Plausible synthetic workflow for **2,3-Difluoro-4-methoxypyridine**.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology for the synthesis of fluorinated methoxypyridines, adapted from standard procedures for Halogen Exchange (Halex) and S_NAr reactions.[6]

Step 1: Regioselective Methoxylation of 2,3,4-Trichloropyridine

- **Rationale:** The C4 position on the trichloropyridine precursor is the most electronically activated site for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This allows for a highly regioselective reaction.
- **Procedure:**
 - To a solution of sodium methoxide (1.05 equivalents) in dry methanol (5 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser, add 2,3,4-

trichloropyridine (1.0 equivalent) portion-wise at room temperature.

- Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
- Cool the mixture to room temperature and carefully quench with water.
- Extract the product with ethyl acetate or dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxypyridine. Purification can be achieved via column chromatography if necessary.

Step 2: Halogen Exchange (Halex) Fluorination

- Rationale: The conversion of the remaining chloro groups to fluoro groups is accomplished via a high-temperature nucleophilic substitution using an anhydrous fluoride salt, such as potassium fluoride. A high-boiling point, polar aprotic solvent like sulfolane is essential to achieve the necessary reaction temperatures and to solubilize the fluoride salt.
- Procedure:
 - In an oven-dried flask under a nitrogen atmosphere, combine the crude 2,3-dichloro-4-methoxypyridine (1.0 equivalent), anhydrous spray-dried potassium fluoride (2.5-3.0 equivalents), and dry sulfolane.
 - Heat the reaction mixture to 180-220°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by GC-MS.
 - After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic extracts repeatedly with water to remove sulfolane, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

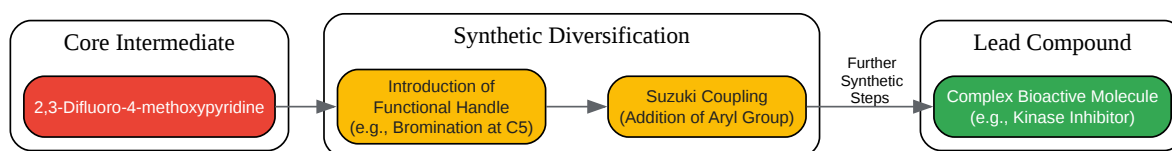
- The final product, **2,3-Difluoro-4-methoxypyridine**, is purified by vacuum distillation to yield a clear liquid.

Part 3: Applications in Drug Discovery

The true value of **2,3-Difluoro-4-methoxypyridine** lies in its application as a versatile building block for creating novel therapeutic agents. Its pre-installed functionalities allow for rapid diversification and exploration of chemical space, which is a cornerstone of modern lead optimization campaigns.

Key Roles in Synthesis:

- **Scaffold for Bioactive Molecules:** The compound serves as a core structure that can be further elaborated. Analogs are key intermediates in the synthesis of potent inhibitors for various disease targets. For instance, related methoxypyridine derivatives have been used to synthesize novel PI3K/mTOR dual inhibitors for cancer therapy and gamma-secretase modulators for Alzheimer's disease.[7][8]
- **Substrate for Cross-Coupling:** While the fluorinated positions are generally unreactive in palladium-catalyzed cross-coupling, the C5 and C6 positions of the pyridine ring can be functionalized (e.g., via lithiation followed by quenching with an electrophile or by introducing a halogen handle) to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]



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Caption: Drug discovery workflow using the intermediate.

Part 4: Safety, Handling, and Storage

As with any specialized chemical reagent, proper handling of **2,3-Difluoro-4-methoxypyridine** is paramount for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from structurally similar fluorinated and methoxylated pyridines provide a reliable basis for hazard assessment.

Table 2: Summary of Potential Hazards and Precautions (Based on Analogs)

Hazard Category	Description and Precautionary Statements	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Avoid breathing vapors/mist (P261). Use only in a well-ventilated area or under a chemical fume hood (P271).	[10]
Skin/Eye Irritation	Causes skin irritation (H315) and serious eye irritation (H319). Wear protective gloves, clothing, and eye/face protection (P280). Wash skin thoroughly after handling (P264). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).	[10][11]
Respiratory Irritation	May cause respiratory irritation (H335). Avoid inhaling fumes and move to fresh air if exposure occurs.	[10][11]

Handling and Storage Recommendations:

- Handling: Always work in a well-ventilated chemical fume hood.[12] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile or

neoprene gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

2,3-Difluoro-4-methoxypyridine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique substitution pattern provides a stable, versatile scaffold that enables the efficient synthesis of novel compounds with potentially enhanced pharmacological properties. Understanding its synthesis, reactivity, and applications allows researchers to fully leverage its potential in the complex, multi-step process of drug discovery and development, paving the way for next-generation therapeutics.

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